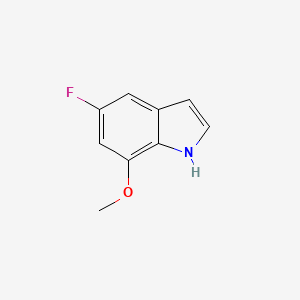

5-Fluoro-7-methoxy-1H-indole

Vue d'ensemble

Description

5-Fluoro-7-methoxy-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methoxy-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the Leimgruber–Batcho indole synthesis, which uses a nitroarene and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The methoxy group at C7 activates the indole ring for electrophilic substitution, primarily at C3 and C5 positions, while the fluorine atom at C5 moderates reactivity through electron-withdrawing effects.

Key Findings :

-

Methoxy activation directs substitution to C3 under acidic conditions .

-

Fluorine’s electron-withdrawing effect reduces reactivity at C5, favoring C3 functionalization .

Reduction and Oxidation Reactions

The indole core and substituents enable redox transformations:

Reduction

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Fluoro-7-methoxy-1H-indole | NaBH₄, dioxane/H₂O, 100°C | 5-Fluoro-7-methoxy-2,3-dihydro-1H-indole | 70% |

Oxidation

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | KMnO₄, H₂O, 80°C | 5-Fluoro-7-methoxy-indole-2,3-dione | 68% |

Mechanistic Insights :

-

Sodium borohydride selectively reduces the indole’s pyrrole ring without affecting methoxy or fluorine groups .

-

Strong oxidants like KMnO₄ cleave the indole ring to form diketones.

Saponification and Decarboxylation

Ethyl ester derivatives of this compound undergo hydrolysis and decarboxylation:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Saponification | NaOH, H₂O/EtOH (1:1), reflux, 3 h | This compound-2-carboxylic acid | 80% | |

| Decarboxylation | Cu₂O, NMP, 200°C, 5 h | This compound | 80% |

Optimization :

-

Aqueous ethanol with NaOH maximizes saponification efficiency .

-

Copper(I) oxide in N-methylpyrrolidone (NMP) facilitates decarboxylation at high temperatures .

Cyclization and Functional Group Interconversion

The compound participates in cycloadditions and cross-couplings:

Applications :

Applications De Recherche Scientifique

Anticancer Applications

5-Fluoro-7-methoxy-1H-indole and its derivatives have been extensively studied for their potential as anticancer agents. The fluorine atom's presence often enhances the biological activity of indole derivatives, making them valuable in cancer therapy.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various indole derivatives, including 5-fluoro analogues, against different cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that compounds with fluorine substitutions exhibited significant growth inhibition, with IC50 values ranging from 0.09 µM to >30 µM depending on the specific derivative and cell line tested .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 16l | HuH7 | 0.09 | Potent inhibitor |

| 14b | MCF-7 | <0.25 | Strong activity |

| 20f | HepG2 | 15.8 | High potency |

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as VEGFR-2 and FGFR4. For instance, certain fluorinated indolin-2-one derivatives were shown to inhibit receptor tyrosine kinases, leading to decreased tumor load in preclinical models .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored, particularly against resistant bacterial strains.

Case Studies:

- Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) : A series of derivatives were synthesized and screened for their ability to inhibit MRSA. Notably, compounds with halogen substitutions demonstrated enhanced activity, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for some derivatives .

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| 26 | MRSA | ≤0.25 | Effective inhibitor |

| 32 | MRSA | 4 | Moderate activity |

- Antifungal Activity : Additionally, some indole derivatives have shown promising antifungal properties against pathogens like Cryptococcus neoformans, with MIC values indicating potent antifungal activity without significant cytotoxicity .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural characteristics, particularly the presence of the fluorine atom which enhances lipophilicity and receptor binding affinity.

Research Findings:

- Molecular Docking Studies : These studies have revealed strong interactions between indole derivatives and target proteins involved in cancer progression and microbial resistance. For example, docking studies indicated that certain compounds form hydrogen bonds with key residues in the active sites of target proteins, enhancing their inhibitory effects .

Mécanisme D'action

The mechanism of action of 5-Fluoro-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Fluoro-1H-indole

- 7-Methoxy-1H-indole

- 5-Fluoro-3-phenyl-1H-indole

Uniqueness

5-Fluoro-7-methoxy-1H-indole is unique due to the presence of both fluorine and methoxy groups on the indole ring. This combination of substituents can enhance its biological activity and selectivity compared to other indole derivatives .

Activité Biologique

5-Fluoro-7-methoxy-1H-indole is an indole derivative that exhibits a range of biological activities due to its unique chemical structure. The presence of a fluorine atom and a methoxy group at specific positions on the indole ring contributes significantly to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C_{10}H_{8}FNO

- Molecular Weight : Approximately 165.16 g/mol

- Structure : The compound features a fluorine atom at the 5-position and a methoxy group at the 7-position of the indole ring, which influences its electronic properties and reactivity.

This compound interacts with various biological targets, leading to diverse pharmacological effects. Its mechanism of action can be summarized as follows:

- Receptor Binding : The compound binds with high affinity to multiple receptors, influencing various signaling pathways.

- Enzyme Interaction : It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties .

- Cellular Effects : The compound modulates cell signaling pathways, gene expression, and cellular metabolism, impacting cell proliferation and survival.

Biological Activities

This compound has been studied for several biological activities:

- Anticancer Activity : Research indicates that it exhibits potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range . Its ability to inhibit cell proliferation suggests potential as an anticancer agent.

- Antiviral Properties : The compound shows promise in inhibiting HIV replication in vitro, indicating its potential as an antiviral agent .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in malignant cells .

- Microwave-Assisted Synthesis : The synthesis of related indole derivatives using microwave-assisted organic synthesis (MAOS) revealed that substitutions on the indole ring can enhance biological activity, providing insights into structure-activity relationships (SAR) .

- Molecular Docking Studies : Computational studies have predicted that modifications to the indole structure can improve binding efficiency and selectivity towards specific biological targets, supporting ongoing research into its therapeutic applications.

Propriétés

IUPAC Name |

5-fluoro-7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYIWZSWASICJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855676 | |

| Record name | 5-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227561-74-1 | |

| Record name | 5-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.